![molecular formula C13H10N2O B1588786 6-Phenylbenzo[d]isoxazol-3-amine CAS No. 268734-42-5](/img/structure/B1588786.png)

6-Phenylbenzo[d]isoxazol-3-amine

Overview

Description

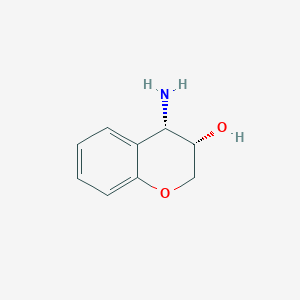

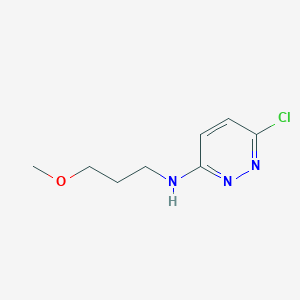

6-Phenylbenzo[d]isoxazol-3-amine is a chemical compound with a broad range of applications in various fields. It has the molecular formula C13H10N2O .

Synthesis Analysis

The synthesis of isoxazoles, such as 6-Phenylbenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 6-Phenylbenzo[d]isoxazol-3-amine is represented by the InChI code1S/C13H10N2O/c14-13-11-7-6-10 (8-12 (11)16-15-13)9-4-2-1-3-5-9/h1-8H, (H2,14,15) . The molecular weight of the compound is 210.24 g/mol . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Applications in Polymer Degradation and Stability

Research on N,N′-substituted p-phenylenediamines, which share structural motifs with 6-Phenylbenzo[d]isoxazol-3-amine, suggests their importance in the rubber industry as antioxidants. These compounds undergo oxidation reactions that could be related to the behavior of 6-Phenylbenzo[d]isoxazol-3-amine in similar environments. This suggests potential applications in materials science for enhancing the longevity and stability of polymers under oxidative stress (Rapta et al., 2009).

Innovative Synthesis Methods

The development of novel synthetic pathways for benzisoxazole derivatives, utilizing phenyliodine(III) diacetate-mediated oxidation, highlights the versatility of isoxazole-based compounds in organic synthesis. This methodology provides a foundation for the synthesis of compounds including 6-Phenylbenzo[d]isoxazol-3-amine, potentially opening new avenues for the creation of complex organic molecules with specific functional applications (Anand et al., 2015).

High-Performance Polymers

The synthesis of main-chain type polybenzoxazines, incorporating amic acid and benzoxazine groups, indicates the role of benzoxazine derivatives in creating high-performance polymers. These materials, which could theoretically incorporate 6-Phenylbenzo[d]isoxazol-3-amine as a structural unit, exhibit enhanced thermal properties and crosslinking capabilities. This suggests potential applications in advanced composite materials and coatings (Zhang et al., 2014).

Environmental Applications

The functionalization of polymers with amine groups, as seen in the study on bifunctionalized benzimidazole-linked polymers for CO2 capture, showcases the potential environmental applications of nitrogen-containing compounds. By extension, 6-Phenylbenzo[d]isoxazol-3-amine could be explored for its utility in gas separation technologies, particularly for capturing CO2 from industrial emissions or landfill gas (Islamoglu et al., 2016).

Safety and Hazards

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

6-phenyl-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-13-11-7-6-10(8-12(11)16-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDSHOVHFQFLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431570 | |

| Record name | 6-phenylbenzo[d]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylbenzo[d]isoxazol-3-amine | |

CAS RN |

268734-42-5 | |

| Record name | 6-phenylbenzo[d]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)